2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime
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Overview
Description
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a trifluoromethylbenzoyl oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a methoxyphenyl derivative). The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a ligand for various biological receptors, including adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the activation or inhibition of G-protein-coupled receptor signaling, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: A piperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An antihypertensive agent with a piperazine moiety.
Uniqueness
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-phenylethan-1-oneO-(3-(trifluoromethyl)benzoyl)oxime is unique due to its combination of a methoxyphenyl group and a trifluoromethylbenzoyl oxime moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and developing innovative materials .
Properties
Molecular Formula |
C27H26F3N3O3 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
[(Z)-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethylidene]amino] 3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C27H26F3N3O3/c1-35-24-12-10-23(11-13-24)33-16-14-32(15-17-33)19-25(20-6-3-2-4-7-20)31-36-26(34)21-8-5-9-22(18-21)27(28,29)30/h2-13,18H,14-17,19H2,1H3/b31-25+ |
InChI Key |
PHMACSOTHOSEQO-QCKNELIISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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